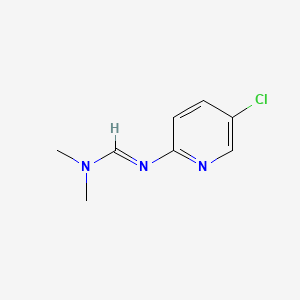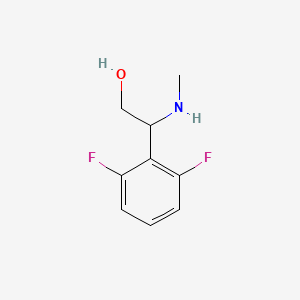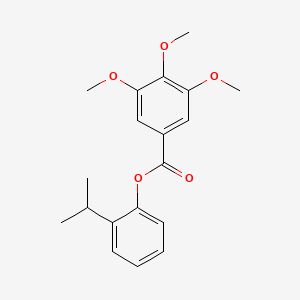
N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(3-methyl-1-benzofuran-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(3-methyl-1-benzofuran-2-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(3-methyl-1-benzofuran-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the acetamide backbone: This can be achieved by reacting an appropriate acyl chloride with an amine under basic conditions.
Introduction of the 2-chlorobenzyl group: This step might involve a nucleophilic substitution reaction where the benzyl chloride reacts with the acetamide.
Attachment of the furan-2-ylmethyl group: This could be done through a Friedel-Crafts alkylation reaction.
Incorporation of the 3-methyl-1-benzofuran-2-yl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(3-methyl-1-benzofuran-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacology.
Industry: Use in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(3-methyl-1-benzofuran-2-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-acetamide
- N-(furan-2-ylmethyl)-2-(3-methyl-1-benzofuran-2-yl)acetamide
- N-(2-chlorobenzyl)-2-(3-methyl-1-benzofuran-2-yl)acetamide
Uniqueness
N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(3-methyl-1-benzofuran-2-yl)acetamide is unique due to its combination of functional groups and aromatic rings, which may confer specific chemical and biological properties not found in similar compounds.
Propriétés
Formule moléculaire |
C23H20ClNO3 |
|---|---|
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(3-methyl-1-benzofuran-2-yl)acetamide |
InChI |
InChI=1S/C23H20ClNO3/c1-16-19-9-3-5-11-21(19)28-22(16)13-23(26)25(15-18-8-6-12-27-18)14-17-7-2-4-10-20(17)24/h2-12H,13-15H2,1H3 |
Clé InChI |
HIWWABLKMXVEIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=CC=CC=C12)CC(=O)N(CC3=CC=CC=C3Cl)CC4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(6-bromonaphthalen-2-yl)oxy]-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol](/img/structure/B15097039.png)
![1-(2,5-dichlorobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B15097050.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B15097061.png)
![N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B15097062.png)
![1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-5,6-dimethylbenzimidazole](/img/structure/B15097074.png)
![4-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B15097082.png)
![6-Methyl-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B15097086.png)


![(2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B15097102.png)
![2-[(2-Methoxyethyl)amino]propanamide](/img/structure/B15097106.png)
![2-Chloro-1,4,5,6-tetrahydrocyclopenta[d]imidazole](/img/structure/B15097109.png)

